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Compound of Interest

Compound Name: 1,4-Dichlorobutan-2-one

Cat. No.: B095312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,4-Dichlorobutan-2-one, with the IUPAC name 1,4-dichlorobutan-2-one, is a bifunctional

organochlorine compound of significant interest in synthetic organic chemistry.[1] Its structure,

featuring a ketone carbonyl group and two primary chloride leaving groups, makes it a versatile

precursor for the synthesis of a variety of heterocyclic compounds and other complex organic

molecules. This guide provides a comprehensive overview of its chemical properties, synthesis,

and potential applications, particularly in the realm of medicinal chemistry and drug

development.

Chemical Identity
A clear definition of the molecule is essential for any technical discussion.
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Property Value Source

IUPAC Name 1,4-dichlorobutan-2-one [1]

CAS Number 16714-78-6 [1]

Molecular Formula C₄H₆Cl₂O [1]

Molecular Weight 140.99 g/mol [1]

Canonical SMILES C(CCl)C(=O)CCl [1]

InChI Key
UDNZDMGFDFBONM-

UHFFFAOYSA-N
[1]

Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 1,4-dichlorobutan-2-one
are not extensively documented in publicly available literature, a plausible and commonly cited

synthetic pathway involves the Friedel-Crafts acylation of ethylene with chloroacetyl chloride.

Proposed Synthesis Workflow
This proposed synthesis involves the reaction of a simple alkene with an acyl chloride, a

fundamental transformation in organic chemistry.
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Proposed Synthesis of 1,4-Dichlorobutan-2-one

Ethylene

Friedel-Crafts Acylation

Chloroacetyl Chloride AlCl₃ (catalyst)

1,4-Dichlorobutan-2-one

Click to download full resolution via product page

Caption: Proposed synthetic route to 1,4-Dichlorobutan-2-one.

General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 1,4-dichlorobutan-2-
one based on the Friedel-Crafts acylation reaction. Note: This protocol has not been

experimentally validated from the search results and should be adapted and optimized with

appropriate laboratory safety precautions.

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a gas inlet/outlet is charged with a suitable anhydrous solvent

(e.g., dichloromethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The

flask is cooled in an ice bath.

Addition of Reactants: Chloroacetyl chloride is dissolved in the anhydrous solvent and added

to the dropping funnel. Ethylene gas is then bubbled through the cooled reaction mixture.

Reaction Execution: The chloroacetyl chloride solution is added dropwise to the stirred

reaction mixture while maintaining a slow stream of ethylene. The reaction is typically
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exothermic and should be carefully monitored to maintain the desired temperature.

Work-up: After the reaction is complete, the mixture is quenched by carefully pouring it over

crushed ice. The organic layer is separated, washed with a dilute acid solution, followed by a

saturated sodium bicarbonate solution, and finally with brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium

sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude

product can be purified by vacuum distillation or column chromatography.

Physicochemical and Spectral Data
Detailed experimental spectral data for 1,4-dichlorobutan-2-one is not readily available in the

public domain. However, based on its structure, the following properties can be predicted.

Property Predicted Value/Characteristic

Appearance Colorless to pale yellow liquid

Boiling Point
Estimated to be in the range of 180-200 °C (with

decomposition)

Solubility
Soluble in common organic solvents (e.g.,

dichloromethane, ether, acetone)

¹H NMR

Expected signals for the two methylene groups

adjacent to the chlorine atoms and the carbonyl

group.

¹³C NMR
Expected signals for the carbonyl carbon and

the two methylene carbons.

FTIR (cm⁻¹)

A strong absorption band around 1720-1740

cm⁻¹ corresponding to the C=O stretch. C-Cl

stretching bands are also expected.

Mass Spec (m/z)

The molecular ion peak would be expected at

m/z 140, with characteristic isotopic patterns for

two chlorine atoms.
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Reactivity and Applications in Drug Development
The reactivity of 1,4-dichlorobutan-2-one is dominated by the electrophilic nature of the

carbonyl carbon and the two primary carbons bearing chlorine atoms, which are susceptible to

nucleophilic attack. This dual reactivity makes it a valuable building block for the synthesis of

various heterocyclic systems, many of which are important scaffolds in medicinal chemistry.

Synthesis of Heterocyclic Compounds
The general reaction pathway for the synthesis of heterocycles using 1,4-dichlorobutan-2-one
is depicted below.

General Pathway for Heterocycle Synthesis

1,4-Dichlorobutan-2-one

Cyclocondensation

Dinucleophile (e.g., H₂N-X-YH)

Substituted Heterocycle

Click to download full resolution via product page

Caption: Cyclocondensation with dinucleophiles.

This reactivity allows for the synthesis of various nitrogen- and sulfur-containing heterocycles.

For instance, reaction with primary amines can lead to the formation of substituted pyrroles or

piperazines, while reaction with thioamides can yield substituted thiophenes.[2][3] These

heterocyclic cores are prevalent in a wide range of pharmaceuticals.
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Potential as a Precursor for Bioactive Molecules
While direct applications of 1,4-dichlorobutan-2-one in drug development are not explicitly

detailed in the available literature, its potential lies in its ability to serve as a starting material for

compounds with potential antimicrobial activity. The synthesis of novel 1,4-dihydropyridine and

2-azetidinone derivatives, classes of compounds known for their diverse biological activities

including antimicrobial effects, often involves precursors with similar functionalities.[4][5][6]

Safety and Handling
1,4-Dichlorobutan-2-one is expected to be a hazardous substance. Based on the GHS

classifications for similar compounds, it is likely to cause skin irritation, serious eye damage,

and may cause respiratory irritation.[1]

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

In case of contact, immediately flush the affected area with copious amounts of water.

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and bases.

Conclusion
1,4-Dichlorobutan-2-one is a valuable and reactive synthetic intermediate with significant

potential for the construction of complex organic molecules, particularly heterocyclic systems of

medicinal interest. While detailed experimental data and specific applications in drug

development are not extensively reported in the public domain, its chemical properties suggest

a wide range of possible synthetic transformations. Further research into the synthesis,

characterization, and application of this compound is warranted to fully explore its utility in

organic synthesis and medicinal chemistry. Researchers and drug development professionals

should approach its use with appropriate safety precautions due to its potential hazards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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